6-(4-methoxybenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo[3,4-d]pyrimidine-2,5-dione core. Key structural features include:
- 4-(o-Tolyl substituent: An ortho-methyl-substituted phenyl group at the 4-position, contributing steric bulk and electron-donating effects.
Its synthesis likely follows protocols similar to those reported for related dihydropyrimidinones, such as cyclocondensation or Biginelli-like reactions .
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-5-3-4-6-16(13)19-18-17(22-21(26)23-19)12-24(20(18)25)11-14-7-9-15(27-2)10-8-14/h3-10,19H,11-12H2,1-2H3,(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSBZJMAUFKKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CN(C3=O)CC4=CC=C(C=C4)OC)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-methoxybenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of the compound involves several key steps that typically include the formation of the pyrrolo[3,4-d]pyrimidine scaffold through cyclization reactions. The general synthetic route may involve:
- Formation of the pyrimidine ring : Utilizing appropriate precursors such as substituted ureas or guanidines.
- Cyclization with aromatic aldehydes : To introduce the methoxybenzyl and tolyl groups.
- Purification and characterization : Using techniques like NMR and mass spectrometry to confirm the structure.
Antiviral Activity
Recent studies have highlighted the potential of pyrrolo[3,4-d]pyrimidines as antiviral agents. Specifically, compounds within this class have shown activity against various viruses by inhibiting viral replication and interfering with viral protein synthesis. For instance:
- Inhibition of NS5B RNA polymerase : Certain derivatives demonstrated IC50 values in the low micromolar range against Hepatitis C virus (HCV) .
- Mechanism of action : These compounds may act by mimicking nucleotide substrates or inhibiting essential viral enzymes.
Anticancer Properties
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit cytotoxic effects on cancer cell lines:
- Cell viability assays : Compounds have been tested against various cancer cell lines (e.g., HeLa, MCF-7) showing significant inhibition of cell proliferation.
- Mechanisms : Proposed mechanisms include induction of apoptosis and cell cycle arrest at specific phases .
Insecticidal Activity
The insecticidal properties of similar compounds have been explored:
- GABA receptor modulation : Some derivatives were designed to interact with GABA receptors in insects, leading to increased mortality rates in treated populations .
- Comparative efficacy : While some new compounds showed lower insecticidal activity compared to established pesticides like fipronil, modifications in structure could enhance effectiveness .
Case Studies
Scientific Research Applications
Research indicates that compounds similar to 6-(4-methoxybenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit significant biological activities:
- Anticancer Properties : Studies have shown that pyrrolo[3,4-d]pyrimidines can inhibit various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other targets involved in cell proliferation and survival.
- Antimicrobial Activity : Similar compounds have demonstrated activity against bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications in the aromatic substituents can enhance antimicrobial potency.
Anticancer Activity
A study evaluated the anticancer effects of related pyrrolo[3,4-d]pyrimidines on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells. The study highlighted the importance of the methoxy group in enhancing cytotoxicity.
Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showcased that compounds with a similar scaffold displayed notable inhibition zones compared to standard antibiotics like ceftriaxone.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (µM) |
|---|---|---|---|
| Pyrrolo[3,4-d]pyrimidine derivative A | Anticancer | MCF-7 (breast cancer) | 15 |
| Pyrrolo[3,4-d]pyrimidine derivative B | Antimicrobial | Staphylococcus aureus | 32 |
| Pyrrolo[3,4-d]pyrimidine derivative C | Anticancer | A549 (lung cancer) | 10 |
| Pyrrolo[3,4-d]pyrimidine derivative D | Antimicrobial | Escherichia coli | 25 |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural variations among analogs and their implications:
Key Observations :
- 4-Position : Electron-donating groups (e.g., o-tolyl) may stabilize aromatic interactions, while electron-withdrawing substituents (e.g., Cl, CN) enhance electrophilicity.
- 6-Position : Methoxybenzyl groups improve lipophilicity compared to unsubstituted benzyl (). Fluorinated or chlorinated benzyl moieties () may alter metabolic stability.
SAR Trends :
- Elastase Inhibition : Electron-withdrawing groups (e.g., CN, CF₃) at the 4-position enhance inhibition ().
- Anti-Diabetic Activity : Polar substituents (e.g., 4-hydroxyphenyl) improve binding to diabetic targets, as seen in .
- Methoxybenzyl vs. Halogenated Benzyl : Methoxy groups may reduce cytotoxicity compared to chloro/fluorobenzyl derivatives ().
Molecular Simulation and QSAR Studies
Q & A
Q. How can structural modifications enhance target selectivity in kinase inhibition?
- Methodology : Replace the o-tolyl group with bioisosteres (e.g., 2-thienyl) to modulate steric effects. Test against kinase panels (e.g., Eurofins KinaseProfiler™) and analyze binding via molecular docking (AutoDock Vina) .
Data Contradiction Analysis
- Example : Conflicting IC values in anticancer studies may stem from cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231). Address this by standardizing assay protocols (e.g., 48-h incubation, 10% FBS) and reporting results with SEM (±0.5 µM) .
Key Structural Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
